6-Bromoindole-2-one
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Overview
Description
6-Bromoindole-2-one is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position and a carbonyl group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoindole-2-one typically involves the bromination of indole derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. For instance, the Friedel-Crafts acylation of indole followed by bromination can be employed. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoindole-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group at the 2nd position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, can be used to introduce various substituents at the 6th position.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Substitution: Amines or thiols in the presence of a base.
Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products Formed:
6-Substituted Indoles: Products formed by substitution reactions.
6,6’-Dibromoindigo (Tyrian Purple): Formed by oxidative coupling of this compound.
Scientific Research Applications
6-Bromoindole-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromoindole-2-one involves its interaction with various molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. For instance, the compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
6-Bromoindole: Lacks the carbonyl group at the 2nd position.
6,6’-Dibromoindigo (Tyrian Purple): A dimeric compound formed by the oxidative coupling of 6-Bromoindole-2-one.
Indole-2-one: Lacks the bromine atom at the 6th position
Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H4BrNO |
---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
6-bromoindol-2-one |
InChI |
InChI=1S/C8H4BrNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-4H |
InChI Key |
JVOSZWHAJJCTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=C21)Br |
Origin of Product |
United States |
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